Cas no 293764-10-0 (methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure
293764-10-0 structure
Product name:methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No:293764-10-0
MF:C15H18N2O5
MW:306.313824176788
CID:6498162
PubChem ID:535974

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • methyl 6-(2,5-dimethoxyphenyl)-2-hydroxy-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
    • Inchi: 1S/C15H18N2O5/c1-8-12(14(18)22-4)13(17-15(19)16-8)10-7-9(20-2)5-6-11(10)21-3/h5-7,13H,1-4H3,(H2,16,17,19)
    • InChI Key: DPYANOFOCFBUFD-UHFFFAOYSA-N
    • SMILES: C1(=O)NC(C)=C(C(OC)=O)C(C2=CC(OC)=CC=C2OC)N1

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26867012-0.05g
methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
293764-10-0 95.0%
0.05g
$2755.0 2025-03-20
1PlusChem
1P0297KV-50mg
methyl4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
293764-10-0 90%
50mg
$3467.00 2024-05-06

Additional information on methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Research Brief on Methyl 4-(2,5-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS: 293764-10-0)

Recent studies on methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 293764-10-0) have highlighted its potential as a key intermediate in the synthesis of biologically active compounds. This compound, belonging to the tetrahydropyrimidine class, has garnered attention due to its structural versatility and pharmacological relevance. Researchers have explored its applications in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The presence of the dimethoxyphenyl and carboxylate moieties enhances its binding affinity to various biological targets, making it a promising candidate for further investigation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in inhibiting specific enzymes involved in viral replication. The research team utilized molecular docking and in vitro assays to evaluate its efficacy against RNA-dependent RNA polymerase (RdRp), a critical enzyme in several RNA viruses. The results indicated a moderate inhibitory effect, suggesting the need for structural optimization to enhance potency. Additionally, the compound's low cytotoxicity profile in human cell lines underscores its potential for therapeutic development.

Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which explored the compound's anticancer properties. The study focused on its ability to modulate the activity of histone deacetylases (HDACs), enzymes implicated in cancer progression. Preliminary data revealed that methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited selective inhibition of HDAC6, a subtype associated with tumor metastasis. These findings open new avenues for designing HDAC6-specific inhibitors with improved selectivity and reduced side effects.

In the context of synthetic chemistry, recent efforts have been directed toward optimizing the compound's yield and purity. A 2023 Organic Process Research & Development paper detailed a novel catalytic method for its synthesis, employing green chemistry principles to minimize waste and improve scalability. The proposed method achieved a 78% yield with >99% purity, addressing previous challenges related to byproduct formation and purification. This advancement is expected to facilitate large-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and pharmacokinetic properties. Future research should prioritize in vivo studies to assess bioavailability, metabolic stability, and toxicity. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into viable therapeutic candidates. The ongoing exploration of methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate underscores its potential as a multifaceted tool in drug discovery and development.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd